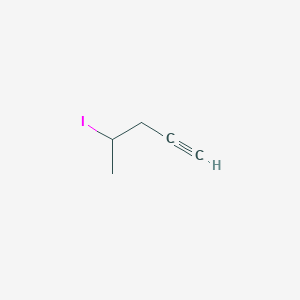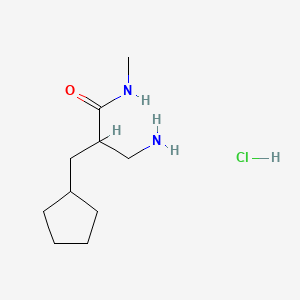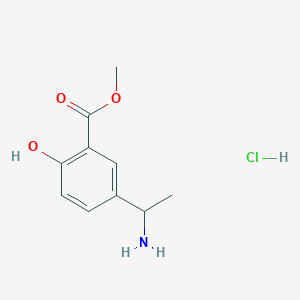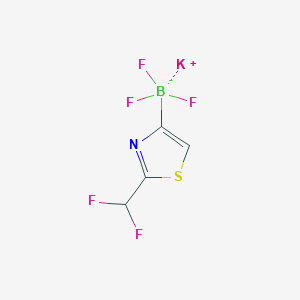![molecular formula C9H19ClN2O3 B13568600 methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a methylpropanamido group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride typically involves the reaction of dimethylamine with a suitable ester or amide precursor. One common method is the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester and amide groups can undergo hydrolysis and other chemical transformations. These interactions and transformations are crucial for the compound’s effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaniline: Similar in structure but lacks the ester and amide groups.
Tramadol Hydrochloride: Contains a dimethylamino group but has different functional groups and applications.
Uniqueness
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in multiple types of reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C9H19ClN2O3 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
methyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10(2)6-5-8(12)11(3)7-9(13)14-4;/h5-7H2,1-4H3;1H |
Clave InChI |
UWDHHFSEGUNLHU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)N(C)CC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)





![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)


![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
